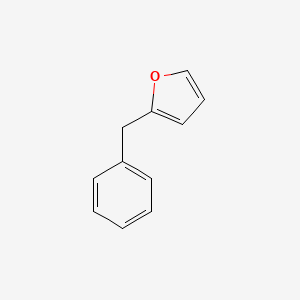

2-Benzylfuran

説明

特性

IUPAC Name |

2-benzylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRBNIXMTWSDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Base-Promoted Cyclization

A classical approach involves o-formylphenoxyacetates undergoing cyclization under basic conditions to form benzofurans. For this compound, replacing the formyl group with a benzyl moiety in the precursor (e.g., o-benzylphenoxyacetate ) could achieve cyclization (Scheme 1).

Reaction Conditions :

- Base : NaOH or K₂CO₃

- Solvent : DMF, toluene, or NMP

- Temperature : 80–130°C

- Yield : 70–90% (analogous to nitro-substituted derivatives)

Example :

Methyl 2-(2-benzylphenoxy)acetate treated with NaOH in DMF at 100°C yields this compound via intramolecular ester elimination.

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Benzylphenoxyacetate | NaOH | DMF | 100 | 85 |

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium-mediated strategies enable direct functionalization of benzofuran cores.

Pd(II)-Catalyzed Cyclization

2-Bromovinyl phenyl ethers undergo oxidative cyclization with Pd(OAc)₂ to form benzofurans. For this compound, 2-benzylvinyl phenyl ether (derived from 1,1-dibromoalkenes and phenols) is cyclized under Pd catalysis (Scheme 2).

Reaction Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Solvent : NMP

- Temperature : 130°C

- Yield : 70–78%

Mechanism :

- Dehydrobromination : 1,1-Dibromoalkene → 1-bromoalkyne.

- Nucleophilic Addition : Phenol adds to the alkyne.

- Cyclization : Pd-catalyzed oxidative closure.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Benzylvinyl phenyl ether | Pd(OAc)₂ | NMP | 130 | 78 |

Copper-Mediated Synthesis

Copper catalysts facilitate C–H activation and cyclization.

Cu(OAc)₂-Catalyzed Annulation

o-Alkynylphenols react with benzyl halides under Cu catalysis to form this compound. This method leverages β-carborhodation and hydrolysis (Scheme 3).

Reaction Conditions :

- Catalyst : Cu(OAc)₂ (10 mol%)

- Solvent : Toluene/H₂O

- Temperature : 100°C

- Yield : 60–75%

Example :

o-Benzylphenol and benzylboronic acid undergo Cu-catalyzed annulation to yield this compound.

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Benzylphenol + benzylboronic acid | Cu(OAc)₂ | Toluene/H₂O | 100 | 70 |

Electrochemical Synthesis

Electrochemical methods offer catalyst-free routes for benzofuran formation.

Electro-Oxidation of Quinone-Imine Intermediates

N,N,N',N'-Tetramethyl-benzene-1,4-diamine undergoes electro-oxidation in the presence of cyanoacetates to form benzofurans via Michael addition (Scheme 4).

Reaction Conditions :

- Electrolyte : Phosphate buffer (pH 7) + EtOH

- Electrodes : Carbon or Pt

- Yield : 75–85%

Mechanism :

- Oxidation : Diamine → quinone-imine.

- Michael Addition : Cyanoacetate attacks the electrophilic intermediate.

- Cyclization : Forms benzofuran.

| Starting Material | Electrolyte | Yield (%) | Reference |

|---|---|---|---|

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine + cyanoacetate | Phosphate buffer/EtOH | 85 |

Catalyst-Free Approaches

Catalyst-free methods minimize environmental impact.

Alkyne-Phenol Cyclization

o-Alkynylphenols react with benzyl halides in polar aprotic solvents (e.g., DMF) without catalysts.

Reaction Conditions :

- Solvent : DMF

- Temperature : 80°C

- Yield : 50–60%

Example :

o-Benzylphenol and benzyl bromide in DMF yield this compound via nucleophilic substitution and cyclization.

| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| o-Benzylphenol + benzyl bromide | DMF | 80 | 55 |

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-Promoted Cyclization | NaOH/K₂CO₃ | 70–90 | 100°C, DMF | High yield, simple setup | Narrow substrate scope |

| Pd-Catalyzed Cyclization | Pd(OAc)₂ | 70–78 | 130°C, NMP | Broad functionalization | Expensive catalyst, high temp |

| Cu-Mediated Annulation | Cu(OAc)₂ | 60–75 | 100°C, Toluene/H₂O | Cost-effective, eco-friendly | Moderate yields |

| Electrochemical | None | 75–85 | Room temp, buffer | No catalyst, scalable | Requires specialized equipment |

| Catalyst-Free | None | 50–60 | 80°C, DMF | Low cost, simple procedure | Lower yields |

化学反応の分析

Types of Reactions: 2-Benzylfuran undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid.

Reduction: Hydrogenation of this compound can produce 2-benzyl-2,3-dihydrobenzofuran.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products:

Oxidation: Benzofuran-2-carboxylic acid.

Reduction: 2-Benzyl-2,3-dihydrobenzofuran.

Substitution: 2-Bromo-2-benzylfuran, 2-Nitro-2-benzylfuran.

科学的研究の応用

Antimicrobial Activity

2-Benzylfuran derivatives have shown promising antimicrobial properties. Research indicates that various benzofuran derivatives exhibit significant activity against a range of bacterial and fungal pathogens. For instance, studies have synthesized benzofuran-3-carbohydrazide derivatives that demonstrated potent activity against Mycobacterium tuberculosis and several fungal strains, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for certain compounds .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. A review highlighted the efficacy of benzofuran derivatives in inhibiting cancer cell proliferation across different types of cancers. For example, certain compounds exhibited significant cytotoxicity against hepatocellular carcinoma and cervical cancer cell lines, showcasing dual inhibitory effects on cancer progression . The structure-activity relationship (SAR) studies indicated that modifications to the benzofuran scaffold can enhance its anticancer efficacy .

Neuroprotective Effects

Recent studies have identified the neuroprotective and antioxidant properties of this compound derivatives. These compounds have been shown to mitigate oxidative stress and protect neuronal cells from damage, suggesting their potential use in treating neurodegenerative diseases .

Colorants and Stabilizers

This compound derivatives are utilized as colorants in various industrial applications, including coatings and plastics. Their ability to provide vibrant colors while maintaining stability under heat and light makes them suitable for commercial use. Novel benzofuran-2-ones have been developed as effective colorants for organic materials, enhancing performance properties such as solubility and coloration .

Polymer Applications

In polymer science, benzofuran derivatives serve as stabilizers and functional components in the development of new materials. Their incorporation into polymers can enhance thermal stability and improve mechanical properties, making them valuable in creating advanced materials for various applications .

Synthetic Intermediates

This compound is often used as a synthetic intermediate in the preparation of more complex organic molecules. Its reactivity allows for the formation of diverse chemical structures through various synthetic pathways, including cyclization reactions and functional group modifications .

Data Table: Applications of this compound

Case Study 1: Antimicrobial Activity

A research group synthesized a series of this compound derivatives to evaluate their antimicrobial activity against various bacterial strains. The results demonstrated that certain compounds exhibited potent antibacterial effects, with MIC values comparable to standard antibiotics.

Case Study 2: Anticancer Efficacy

Another study focused on the synthesis of modified benzofuran derivatives aimed at enhancing anticancer properties. The findings revealed that specific structural modifications led to increased potency against cancer cell lines, underscoring the importance of SAR analysis in drug development.

作用機序

The mechanism of action of 2-Benzylfuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been found to inhibit the activity of enzymes like tyrosinase and carbonic anhydrase, which are involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

類似化合物との比較

Comparison with Structurally Similar Benzofuran Derivatives

Structural Analogues and Substituent Effects

The table below compares 2-Benzylfuran with key derivatives, highlighting structural differences and their implications:

Reactivity and Catalytic Functionalization

- This compound : Demonstrates dual reactivity at sp² (C-3) and sp³ (benzylic) sites. Bimetallic catalysts (e.g., Pd/Ni) achieve >90% selectivity for C-3 arylation via cation-π interactions .

- 2-(Chloroethyl)benzofuran (C₁₀H₉ClO): The chloroethyl group facilitates nucleophilic substitution, enabling access to alkylated derivatives for drug discovery .

- Benzofuran-2-carboxylic acid derivatives : Carboxylic acid substituents (e.g., 5-methoxy, 5-hydroxy) enhance hydrogen bonding, influencing crystal packing and bioavailability .

Key Research Findings

Regioselectivity in Catalysis: Computational studies confirm that cation-π interactions between this compound’s benzyl group and metal catalysts dictate C-3 arylation selectivity, a feature absent in non-benzylated furans .

Synthetic Yield and Purity: Derivatives like 2-{(Benzo[d][1,3]dioxol-5-yl)methyl}-2,3,6,7-tetrahydro-6,6-dimethylbenzofuran-4(5H)-one achieve 76.3% yield with 100% purity (GCMS), though minor isomers may form during synthesis .

Biological Activity : Sulfur-containing benzofurans (e.g., methylsulfinyl derivatives) show promise in targeting bacterial membranes, with MIC values comparable to standard antibiotics .

生物活性

2-Benzylfuran, a member of the benzofuran family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological properties of this compound, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The findings are supported by data tables and case studies that highlight its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds derived from benzofuran scaffolds, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that certain benzofuran derivatives possess dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), leading to cell cycle arrest in the G2/M phase. The IC50 values for these compounds were reported as follows:

| Compound | CDK2 IC50 (nM) | GSK-3β IC50 (nM) |

|---|---|---|

| Compound A | 37.77 | 52.75 |

| Compound B | 32.09 | 40.13 |

These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that benzofuran derivatives exhibit varying degrees of activity against both bacterial and fungal strains. For example, a study found that certain derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, as shown in the table below:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus ATCC 6538 | 10 |

| Compound D | E. coli ATCC 25922 | 15 |

Additionally, compounds derived from benzofuran have shown potent antifungal activity against species such as Candida krusei and Aspergillus niger, with MIC values ranging from 1.6 to 12.5 µg/mL .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory properties of benzofuran derivatives have been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, research has demonstrated that certain benzofurans can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their potential use in treating inflammatory diseases.

Moreover, antioxidant activity has been attributed to the presence of the furan ring, which can scavenge free radicals effectively. A comparative study highlighted the antioxidant capacity of various benzofurans:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound E | 85 |

| Compound F | 78 |

These results underscore the potential of this compound as an antioxidant agent .

Case Studies

- Anticancer Study : In a recent investigation, researchers synthesized a series of benzofuran derivatives, including this compound, and evaluated their cytotoxic effects on leukemia cell lines. The most active compound exhibited an IC50 value of less than 5 µM against K562 cells without significant toxicity to normal cells .

- Antimicrobial Study : A comprehensive screening of various benzofuran derivatives against clinical isolates revealed that one derivative had an MIC of 3.12 µg/mL against Mycobacterium tuberculosis, indicating strong antimycobacterial activity coupled with low cytotoxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Benzylfuran and verifying its purity?

- Methodological Answer: Use a combination of spectroscopic and chromatographic methods. Infrared (IR) spectroscopy can identify functional groups (e.g., furan ring vibrations at ~1600 cm⁻¹ and ~1515 cm⁻¹) . Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) provides structural confirmation, with signals for the benzyl group (δ ~7.2–7.4 ppm for aromatic protons) and furan protons (δ ~6.3–6.5 ppm) . Gas chromatography-mass spectrometry (GCMS) detects impurities (e.g., isomers or synthetic byproducts), while high-resolution mass spectrometry (HRMS) validates molecular ion peaks . Always cross-reference data with computational predictions (e.g., PubChem’s SMILES or InChI) to resolve discrepancies .

Q. What safety protocols should be prioritized when handling this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water .

- Waste Disposal: Segregate waste and collaborate with certified waste management services to prevent environmental contamination .

Q. How can researchers design a scalable synthesis route for this compound?

- Methodological Answer: Optimize palladium-catalyzed cross-coupling or cycloisomerization reactions. For example, use green solvents (e.g., water or glycerol) to enhance sustainability . Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to suppress side products (e.g., over-oxidized derivatives) . Purify crude products via column chromatography using silica gel and hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for this compound derivatives?

- Methodological Answer: Conduct in vitro metabolic studies using liver microsomes to identify reactive intermediates (e.g., epoxides or dihydrodiols) that may bind to macromolecules . Pair this with computational toxicology tools (e.g., QSAR models) to predict bioactivation pathways. If genotoxicity is suspected, perform Ames tests or comet assays to validate findings . Document discrepancies in HRMS or NMR data (e.g., unexpected m/z peaks) and reconcile them via isotopic labeling or tandem MS .

Q. What strategies resolve structural ambiguities in this compound derivatives during synthesis?

- Methodological Answer: Employ X-ray crystallography for unambiguous structural determination, particularly for isomers (e.g., positional variations in substituents) . For dynamic systems, use variable-temperature NMR to study conformational changes. If crystallography is unavailable, compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .

Q. How can computational methods predict the reactivity of this compound in catalytic applications?

- Methodological Answer: Use molecular docking studies to assess interactions with catalytic sites (e.g., Pd or Ru complexes) . Apply DFT calculations to map electron density distributions and identify nucleophilic/electrophilic regions. Validate predictions experimentally via kinetic studies (e.g., measuring turnover frequencies in hydrogenation reactions) .

Q. What methodologies identify research gaps in the pharmacological applications of this compound analogs?

- Methodological Answer: Conduct systematic literature reviews using databases (PubMed, Google Scholar) with MeSH terms like "benzofuran derivatives" and "structure-activity relationships" . Analyze patent databases (e.g., USPTO, Espacenet) for unexplored therapeutic targets (e.g., antimicrobial or anticancer activity). Prioritize understudied analogs with unique substituents (e.g., hydroxyl or boronic acid groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。